molecular formula C16H18BrNO4S B1382394 (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol CAS No. 1349199-52-5

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol

Cat. No.: B1382394
CAS No.: 1349199-52-5
M. Wt: 400.3 g/mol
InChI Key: UHCAWUYUKYWWQW-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activities.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Catalytic Transformations and Synthesis

    Research has shown the development of methods for synthesizing furan derivatives through various catalytic and chemical transformations. For instance, furan-2-yl(phenyl)methanol derivatives were synthesized via catalyzed reactions, highlighting the versatility of furan compounds in synthesizing complex molecules with potential applications in materials science and pharmaceuticals (Reddy et al., 2012).

  • Polymerization Suppression in Solvents

    Studies on the conversion of furan into valuable chemicals have identified that the choice of solvent, such as methanol, can suppress unwanted polymerization, thereby enhancing the yield of desired products. This finding is crucial for optimizing reaction conditions in the synthesis of furan-based compounds (Hu et al., 2016).

Biomass Conversion and Renewable Building Blocks

  • Biobased HMF Derivatives

    Furan derivatives, including those related to the target molecule, have been explored for their potential in converting biomass-derived compounds into valuable chemicals. For example, the conversion of 5-(Hydroxymethyl)furfural (HMF) into furan-based renewable building blocks demonstrates the relevance of furan derivatives in sustainable chemistry (Cukalovic & Stevens, 2010).

  • Enzyme-catalyzed Oxidations

    The oxidation of HMF to furan-2,5-dicarboxylic acid (FDCA) by enzyme catalysis is another example of the application of furan derivatives in the production of biobased polymers, showcasing the potential of furan compounds in green chemistry (Dijkman et al., 2014).

Chemical Synthesis and Functionalization

  • Novel Heterocyclization Approaches: Research has also focused on novel synthetic routes for the creation of polysubstituted furans, indicating the broad interest in furan derivatives for creating complex molecules with specific functional properties (Damavandi et al., 2012).

Properties

IUPAC Name

[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]-(furan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-12-4-6-13(7-5-12)23(20,21)18-10-16(9-17,11-18)15(19)14-3-2-8-22-14/h2-8,15,19H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCAWUYUKYWWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
Reactant of Route 5
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
Reactant of Route 6
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol

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